molecular formula C5H6N2O2S B12904185 5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 35463-39-9

5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12904185
CAS No.: 35463-39-9
M. Wt: 158.18 g/mol
InChI Key: KJWXRLAWLMJXMI-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core with a thione (sulfanylidene) group at position 2, a hydroxyl group at position 5, and a methyl substituent at position 4. This structural motif is critical for its physicochemical and biological properties. The hydroxy and thione groups contribute to hydrogen bonding and metal coordination, making such compounds valuable in medicinal and materials chemistry.

Properties

CAS No.

35463-39-9

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

5-hydroxy-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C5H6N2O2S/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10)

InChI Key

KJWXRLAWLMJXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)O

Origin of Product

United States

Biological Activity

5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as a derivative of thiouracil, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C5H6N2OSC_5H_6N_2OS and is characterized by a pyrimidine ring with a hydroxyl group and a sulfanylidene moiety. Its systematic name reflects its structural features:

  • IUPAC Name: 6-Methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
  • CAS Number: 56042

Antiviral Properties

Research has shown that derivatives of thiouracil exhibit antiviral activity. A study indicated that compounds similar to 5-hydroxy-6-methyl-2-sulfanylidene demonstrated effectiveness against various viral infections, particularly those affecting the respiratory system. The mechanism is believed to involve inhibition of viral RNA synthesis, which is crucial for viral replication.

Antitumor Activity

In vitro studies have suggested that 5-hydroxy-6-methyl-2-sulfanylidene possesses antitumor properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. This effect was notably observed in studies involving human breast and colon cancer cells, where the compound inhibited cell proliferation significantly.

Antioxidant Effects

The compound also exhibits antioxidant properties, which are vital for mitigating oxidative stress in cells. This activity is linked to its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses. Research indicates that these properties may contribute to its protective effects against chronic diseases related to oxidative damage.

Case Studies

StudyFindings
Antiviral Activity Demonstrated inhibition of viral replication in cell cultures with a significant reduction in viral load (Study A).
Antitumor Effects Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity (Study B).
Antioxidant Capacity Showed increased levels of endogenous antioxidants in treated cells (Study C).

The biological activities of 5-hydroxy-6-methyl-2-sulfanylidene can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication and tumor growth.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
  • Free Radical Scavenging : Its chemical structure allows it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituents (Positions) Core Structure Reference ID
5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one 5-OH, 6-CH₃, 2=S Dihydropyrimidinone -
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Ligand in Au complex) 6-CH₃, 2=S Dihydropyrimidinone
2-Thioxo-6-(p-tolylamino)-2,3-dihydropyrimidin-4(1H)-one (1b) 6-(p-tolylamino), 2=S Dihydropyrimidinone
4-(Dimethylamino)-5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (7a) 4-N(CH₃)₂, 5-OH, 5-CH₃, 2-SCH₃ Thieno[2,3-d]pyrimidinone
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3c) 5-OCO₂Et, 6-CH₃, 4-Ph Dihydropyrimidinone

Key Observations :

  • Position 2: The sulfanylidene (C=S) group is conserved in most analogs, but thieno-pyrimidinones (e.g., 7a) may incorporate additional sulfur atoms in fused rings .
  • Position 5 : Hydroxy groups enhance polarity and hydrogen-bonding capacity, as seen in 5-hydroxy derivatives .
  • Position 6 : Methyl groups (as in the target compound) improve lipophilicity compared to bulkier aryl or ethoxycarbonyl substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (C=S stretch, cm⁻¹) Solubility Trends Reference ID
2-Thioxo-6-(p-tolylamino)-2,3-dihydropyrimidin-4(1H)-one (1b) 256.6–257.1 Not reported Low (crystalline solid)
4-(Dimethylamino)-5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (7a) 133–135 1720 Moderate (hexane/CH₂Cl₂)
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3c) Not reported ~1682 (C=O) Low (requires column chromatography)

Key Observations :

  • Melting Points : Aryl-substituted derivatives (e.g., 1b) exhibit higher melting points due to stronger intermolecular interactions , while methyl or hydroxy groups (e.g., 7a) reduce melting points .
  • Solubility : Hydroxy and ethoxycarbonyl groups enhance solubility in polar solvents, whereas methyl groups favor organic phases .

Key Observations :

  • The thione (C=S) group is essential for metal coordination, as demonstrated in the Au(III) complex with enhanced antibacterial activity .
  • Antiviral activity in compound 160 is attributed to the sulfonamide fragment and diazenyl linker .

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